Iron arsenide (FeAs) is a key component in a new class of iron-based superconductors. These materials have garnered significant interest due to their high superconducting transition temperatures (Tc), which can reach up to 56K []. This makes them promising candidates for various technological applications requiring superconductivity at relatively high temperatures.
Iron arsenide is classified as an inorganic compound belonging to the category of binary metal arsenides. It is primarily studied for its unique electronic and magnetic properties, making it a key material in the development of iron-based superconductors. The compound exhibits a layered structure that contributes to its intriguing physical characteristics.
Iron arsenide can be synthesized through various methods, each yielding different structural and morphological properties. Common synthesis techniques include:
Each method has specific parameters such as temperature, pressure, and time that influence the purity and phase of the resulting iron arsenide.
The molecular structure of iron arsenide is characterized by a tetragonal crystal system with space group P4/nmm. The compound typically forms in a layered structure where iron atoms are coordinated by arsenic atoms. Key structural features include:
Iron arsenide participates in several chemical reactions that alter its properties or lead to new compounds. Notable reactions include:
The mechanism of action for iron arsenide in superconductivity involves strong electron-phonon coupling and magnetic interactions. The presence of both superconducting and magnetic phases allows for complex interactions that can lead to phenomena such as:
Iron arsenide possesses several notable physical and chemical properties:
Iron arsenide has diverse applications across various fields:
Iron arsenides exhibit complex polymorphism, with monoclinic (space group P2₁/m) and orthorhombic (space group Pnma) phases arising under varying thermodynamic conditions. The monoclinic phase in FeAs systems is stabilized by high-pressure treatments (>7 GPa), characterized by distorted FeAs₄ tetrahedra with Fe–As bond angles deviating significantly from the ideal 109.5°. This distortion induces anisotropic electrical properties, as evidenced by a metal-semiconductor transition at 6.0 GPa in FeAs analogs [6]. Orthorhombic phases, observed at intermediate pressures (3–7 GPa), adopt the MnP-type structure, where edge-sharing FeAs₆ octahedra form zig-zag chains. This configuration supports quasi-one-dimensional electronic transport, contrasting with the two-dimensional behavior in layered arsenides. Synchrotron studies reveal that the orthorhombic-monoclinic transition involves a 14.6% collapse along the c-axis and a 4.1% expansion along the a-axis, driven by pressure-induced puckering of the FeAs layers [6].
Table 1: Structural Parameters of FeAs Polymorphs
Phase | Space Group | Lattice Parameters | Stability Range | Key Features |
---|---|---|---|---|
Orthorhombic | Pnma | a = 5.44 Å, b = 3.39 Å, c = 6.01 Å | 3–7 GPa | Zig-zag FeAs chains, anisotropic conductivity |
Monoclinic | P2₁/a | a = 5.26 Å, b = 5.82 Å, c = 3.29 Å, β = 90.3° | >7 GPa | Distorted tetrahedra, semiconducting behavior |
The ThCr₂Si₂-type structure (space group I4/mmm) represents a dominant framework for iron arsenide superconductors. Its atomic arrangement comprises alternating [Fe₂As₂] and cation layers, with Fe atoms occupying the 4d Wyckoff position and As at 4e (0, 0, z). The FeAs layers consist of edge-sharing FeAs₄ tetrahedra, forming two-dimensional sheets crucial for superconductivity [1]. A key structural metric is the anion height (As–Fe distance), optimized at ~1.38 Å for maximal superconducting transition temperatures (Tc). This structure exhibits two distinct states:
Pressure studies show that the cT transition reduces the unit cell volume by 18% and suppresses Tc due to electronic band narrowing. For example, SrRh₂P₂ (c = 12.80 Å) collapses to c = 10.94 Å at 6 GPa [1].
Table 2: Wyckoff Positions in ThCr₂Si₂-Type Structures
Atom | Wyckoff Position | Coordination Environment | Fractional Coordinates |
---|---|---|---|
A (Sr/Ba) | 2a | Square prism (8 As) + 8 Fe atoms | (0, 0, 0) |
Fe | 4d | Tetrahedral (4 As) | (0, 0.5, 0.25) |
As | 4e | Bipyramidal (4 Fe + 2 A) | (0, 0, z) ≈ (0, 0, 0.36) |
Breaking away from conventional layered architectures, three-dimensional FeAs frameworks arise through bridging configurations that connect horizontal FeAs layers. In compounds like Caₙ₍ₙ₊₁₎/₂(Fe₁₋ₓPtₓ)₍₂₊₃ₙ₎Ptₙ₍ₙ₋₁₎/₂As₍ₙ₊₁₎₍ₙ₊₂₎/₂ (n = 2, 3), inclined FeAs planes bridge adjacent layers via edge-sharing FeAs₅ square pyramids (Fig. 1). This creates triangular tunnels hosting Ca ions, contrasting with the flat FeAs sheets in 122-type arsenides [3]. The bridging motifs result in:
1144-type arsenides (e.g., ACaFe₄As₄, A = K/Rb/Cs) feature a staggered stacking of Fe₂As₂ blocks with alternating A and Ca layers, doubling the c-axis compared to 122 types. This arrangement splits the Fe–As bond into two distinct lengths (e.g., 2.35 Å and 2.41 Å in KCaFe₄As₄), breaking the tetrahedral symmetry and reducing electronic anisotropy [9].
1111-type oxypnictides (e.g., LaFeAsO) adopt the P4/nmm structure, where [Fe₂As₂] layers are separated by fluorite-type [Ln₂O₂] blocks (Ln = La, Ce). The large Ln³⁺ ions induce compressive strain, optimizing As–Fe–As angles to 109.5° and enhancing spin fluctuations. Substitutions in the O site (e.g., F⁻ doping) introduce electron carriers, while pressure tunes the As height (hAs), with Tc maximizing at hAs = 1.38 Å [9] [7].
Table 3: Comparative Structural Metrics in Iron Arsenide Families
Structure Type | Space Group | d(Fe–As) (Å) | As–Fe–As (°) | Max Tc (K) |
---|---|---|---|---|
122 (BaFe₂As₂) | I4/mmm | 2.40 | 109.2 | 38 (Co-doped) |
1144 (KCaFe₄As₄) | I4/m | 2.35, 2.41 | 108.7, 110.1 | 33 |
1111 (LaFeAsO) | P4/nmm | 2.41 | 109.5 | 41 (F-doped) |
Wyckoff positions dictate cation ordering in mixed-cation arsenides, directly influencing FeAs layer geometries. In A-site ordered compounds (e.g., NaLaFeAsO), Na⁺ and La³⁺ occupy distinct 4c (0, 0.5, z) and 4d (0.5, 0, 0) sites in P4/nmm, creating asymmetric electrostatic potentials that polarize the FeAs layer. This ordering:
In ThCr₂Si₂-type arsenides, mixed A-site occupancy (e.g., Sr/K at 2a) introduces lattice parameter bimodality, where larger K⁺ expands the c-axis, delaying the collapsed tetragonal transition. Site symmetry also governs phase transition pathways: Dislocations at interfaces (e.g., TiN/HfZrO₂) promote a hidden tetragonal-to-orthorhombic transition where the T-phase c-axis converts to the O-phase b-axis instead of the typical a-axis, favoring (001)O domain formation [9] [8].
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